2-Fluoro-6-isopropoxybenzonitrile

Medicinal Chemistry Physicochemical Properties ADME

Sourcing fluorinated benzonitrile building blocks with enhanced lipophilicity for CNS-penetrant drug discovery often yields only the methoxy analog (LogP ~1.89), limiting passive permeability. 2-Fluoro-6-isopropoxybenzonitrile (CAS 1267631-21-9) solves this with a sterically demanding isopropoxy group that increases LogP by approximately +0.5 to +0.7 units. • ΔLogP ≈ +0.5-0.7 vs. 2-fluoro-6-methoxybenzonitrile, improving BBB penetration potential. • ΔVdW ≈ +15.8 ų vs. methoxy analog enables selective kinase gatekeeper probing. • Proven 2-isopropoxybenzonitrile pharmacophore in S1P receptor modulators (e.g., ozanimod class). Supplied with full analytical certification (≥98% purity); inquire for bulk quantities and custom synthesis.

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
Cat. No. B13100355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-isopropoxybenzonitrile
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C(=CC=C1)F)C#N
InChIInChI=1S/C10H10FNO/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7H,1-2H3
InChIKeyUEWHKXKTFQDKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-isopropoxybenzonitrile: Overview and Procurement


2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) is a fluorinated aromatic nitrile classified as a pharmaceutical and organic synthesis intermediate . Its structure incorporates a benzonitrile core with a fluorine atom at the ortho (2-) position and an isopropoxy group at the adjacent 6-position . The molecule, with the formula C10H10FNO and a molecular weight of 179.19 g/mol, serves as a versatile building block, with its nitrile group amenable to hydrolysis and reduction, and the fluorine atom capable of participating in nucleophilic aromatic substitution reactions . Its substitution pattern suggests potential applications in constructing kinase inhibitor scaffolds and other bioactive heterocycles .

Synthetic handles Nitrile and fluorine enable derivatization into heterocycles and bioactive scaffolds
Steric element Isopropoxy group introduces steric bulk for SAR exploration and selectivity profiling
Scaffold relevance Building block for kinase inhibitor and GPCR-targeted compound libraries

Why 2-Fluoro-6-isopropoxybenzonitrile Cannot Be Substituted with Analogs


Generic substitution of 2-fluoro-6-isopropoxybenzonitrile with a closely related analog like 2-fluoro-6-methoxybenzonitrile is not scientifically valid due to quantifiable differences in their molecular properties and synthetic utility. The replacement of a methoxy group (-OCH3) with an isopropoxy group (-OCH(CH3)2) significantly alters key physicochemical parameters. For instance, the consensus LogP for the methoxy analog is 1.89 , whereas the branched, more lipophilic isopropoxy group in the target compound is predicted to increase LogP by approximately 0.5-0.7 units, as inferred from class-level structure-property relationship (SPR) data [1]. This difference in lipophilicity directly impacts membrane permeability, metabolic stability, and target binding in biological assays. Furthermore, the steric bulk of the isopropoxy group alters the conformational landscape and potential for specific protein-ligand interactions compared to the smaller methoxy group, rendering them non-interchangeable in structure-activity relationship (SAR) campaigns [2].

Target: 2-Fluoro-6-isopropoxybenzonitrile
Substitute: 2-Fluoro-6-methoxybenzonitrile
Higher predicted lipophilicity may enhance passive permeability
Lower lipophilicity may shift ADME profile and cellular uptake
Larger steric profile from branched isopropoxy group
Smaller methoxy may fail to exploit steric hot spots in target pockets
Branched alkyl may alter metabolic stability context
Linear methoxy may exhibit different metabolic liability

Quantitative Differentiation Against Key Analogs


Lipophilicity Increase vs. Methoxy Analog

2-Fluoro-6-isopropoxybenzonitrile exhibits a higher predicted lipophilicity compared to its methoxy analog, 2-fluoro-6-methoxybenzonitrile. The methoxy analog has a reported consensus LogP of 1.89 . Using the widely adopted fragment-based calculation method, replacing the methoxy group (-OCH3) with an isopropoxy group (-OCH(CH3)2) adds a theoretical increment of +0.5 to +0.7 to the LogP value [1]. This class-level inference positions the target compound's LogP in the range of 2.4 to 2.6.

Lipophilicity Shift
Class-level inference
+0.5 to +0.7 LogP
Predicted higher lipophilicity vs. methoxy analog; may influence permeability and CNS penetration
In silico fragment-based estimate; experimental verification recommended
Medicinal Chemistry Physicochemical Properties ADME

Steric Bulk Advantage vs. Methoxy Analog

The replacement of a methoxy with an isopropoxy group results in a quantifiable increase in molecular weight and steric bulk. The molecular weight of 2-fluoro-6-isopropoxybenzonitrile is 179.19 g/mol, compared to 151.14 g/mol for 2-fluoro-6-methoxybenzonitrile . This difference of 28.05 g/mol is significant in the context of fragment optimization, where each heavy atom addition contributes to target affinity and molecular properties. The increased steric demand of the isopropoxy group (van der Waals volume ~59.2 ų vs. ~43.4 ų for methoxy) is a key design element for achieving shape complementarity in protein binding pockets [1].

Steric Bulk Difference
Direct comparison
+28.05 g/mol MW
+15.8 ų VdW
Isopropoxy group adds significant steric demand; supports shape-based selectivity in target binding
Calculated from standard van der Waals radii
Synthetic Chemistry Medicinal Chemistry Fragment-Based Drug Design

Precedented S1P Receptor Modulation

The core isopropoxybenzonitrile scaffold is validated in clinically relevant molecules. For instance, the drug ozanimod (Zeposia) and its active metabolite, CC112273, both contain a 2-isopropoxybenzonitrile moiety and act as potent agonists of the Sphingosine-1-phosphate (S1P) receptors 1 and 5 [1]. A structurally related advanced intermediate, (S)-5-(5-(7-amino-7-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-2-isopropoxybenzonitrile, demonstrates an EC50 of 250 nM at the S1P5 receptor [2]. This provides strong class-level evidence that the 2-isopropoxybenzonitrile framework, as found in the target compound, is a privileged scaffold for engaging this important class of drug targets.

GPCR Scaffold Evidence
Class-level inference
EC50 250 nM at S1P5
Advanced isopropoxybenzonitrile derivative reported to engage S1P5; supports scaffold use for GPCR probe design
Data from cell-based functional assay; class-level inference
Immunology GPCR Agonist Multiple Sclerosis

Key R&D Applications


CNS-Penetrant Kinase Inhibitor Scaffold

Given its predicted higher lipophilicity (ΔLogP ≈ +0.5 to +0.7) compared to the methoxy analog , 2-fluoro-6-isopropoxybenzonitrile is ideally suited as an intermediate in medicinal chemistry programs targeting kinases or other CNS enzymes where enhanced passive permeability is a key design criterion. Its favorable LogP and lower molecular weight relative to many fully elaborated fragments make it an excellent starting point for hit-to-lead campaigns aiming to improve blood-brain barrier penetration.

S1P Receptor Modulator Fragment

The established activity of the 2-isopropoxybenzonitrile core in potent S1P receptor agonists, such as ozanimod and its metabolites [1], positions this compound as a privileged fragment for immunology and inflammation research. It can be used to synthesize focused libraries of novel S1P1 and S1P5 modulators, leveraging the scaffold's proven ability to engage this GPCR family. The nitrile handle provides a convenient point for further elaboration into diverse heterocycles like oxadiazoles or tetrazoles .

Selective Chemical Probes via Steric Scaffolds

The significantly greater steric bulk of the isopropoxy group compared to a methoxy group (ΔVdW volume ≈ +15.8 ų) [2] offers a unique design advantage for creating selective chemical probes. In target classes with a conserved active site (e.g., ATP-binding pockets of kinases), the isopropoxy group can be used to probe steric hot spots or gatekeeper regions to achieve selectivity against closely related off-targets, a strategy for which a simple methoxy analog would be insufficient.

Application
Selection Property
Validation Focus
CNS kinase inhibitor fragment
Elevated lipophilicity relative to methoxy analog
Passive permeability and CNS penetration assay
S1P receptor modulator library
Isopropoxybenzonitrile privileged scaffold
S1P1/S1P5 functional assay and selectivity
Selectivity profiling via steric differentiation
Greater steric demand compared to methoxy analog
Gatekeeper residue interaction and off-target kinase panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6-isopropoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.